molecular formula C12H14ClF3N2O3S B2626960 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol CAS No. 1423789-50-7

1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol

Cat. No.: B2626960
CAS No.: 1423789-50-7
M. Wt: 358.76
InChI Key: WPMIPZAAJBQSBB-UHFFFAOYSA-N
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Description

1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol is a complex organic compound characterized by its unique chemical structure. This compound features a piperidine ring substituted with a trifluoromethyl group and a hydroxyl group, along with a sulfonyl group attached to a chlorinated methylpyridine moiety. Such structural features make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol typically involves multi-step organic reactions. One common approach is the sulfonylation of a piperidine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases and specific solvents to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a sulfide derivative.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-methylpiperidin-4-ol
  • 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(difluoromethyl)piperidin-4-ol

Uniqueness: 1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1-(6-chloro-5-methylpyridin-3-yl)sulfonyl-4-(trifluoromethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O3S/c1-8-6-9(7-17-10(8)13)22(20,21)18-4-2-11(19,3-5-18)12(14,15)16/h6-7,19H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMIPZAAJBQSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCC(CC2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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